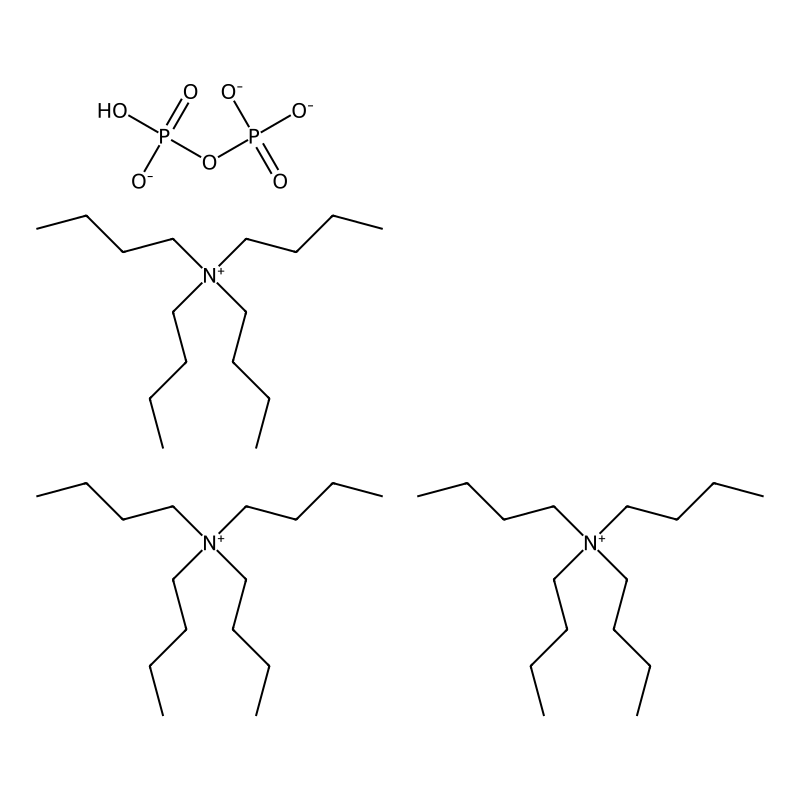Protection Deprotection Reagents
CAS No.:77-76-9
Molecular Formula:C5H12O2
Molecular Weight:104.15 g/mol
Availability:
In Stock
CAS No.:2373-51-5
Molecular Formula:C2H5ClS
Molecular Weight:96.58 g/mol
Availability:
In Stock
CAS No.:75-78-5
Molecular Formula:C2H6Cl2Si
(CH3)2SiCl2
C2H6Cl2Si
(CH3)2SiCl2
C2H6Cl2Si
Molecular Weight:129.06 g/mol
Availability:
In Stock
CAS No.:80149-80-0
Molecular Formula:C12H17NO5Si
Molecular Weight:283.35 g/mol
Availability:
In Stock
CAS No.:76947-02-9
Molecular Formula:C48H109N3O7P2
Molecular Weight:902.3 g/mol
Availability:
In Stock
CAS No.:866942-11-2
Molecular Formula:C12H15ClO6S
Molecular Weight:322.76 g/mol
Availability:
In Stock





